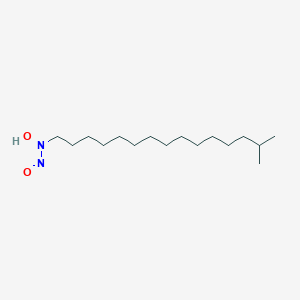

Nitrosoxacin A

Description

Nitrosoxacin A (N-(14-Methylpentadecyl)-N-nitrosohydroxylamine) is a bioactive compound produced by Streptomyces species . It is classified as a 5-lipoxygenase (5-LOX) inhibitor, a property that makes it relevant for research into inflammatory and immune-modulatory pathways . Its molecular formula is C₁₆H₃₄N₂O₂, with a molecular weight of 286.457 g/mol, and it exists as a powder with a melting point of 44–44.5°C . This compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform but exhibits poor aqueous solubility, limiting its bioavailability . Its primary mechanism involves disrupting the 5-LOX pathway, which is critical in leukotriene biosynthesis, a driver of inflammatory responses .

Properties

CAS No. |

147317-96-2 |

|---|---|

Molecular Formula |

C16H34N2O2 |

Molecular Weight |

286.45 g/mol |

IUPAC Name |

(Z)-hydroxyimino-(14-methylpentadecyl)-oxidoazanium |

InChI |

InChI=1S/C16H34N2O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-18(20)17-19/h16,19H,3-15H2,1-2H3/b18-17- |

InChI Key |

AAJRRXAYOHOILL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCC[N+](=NO)[O-] |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCCN(N=O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCN(N=O)O |

Synonyms |

nitrosoxacin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrosoxacin A belongs to a family of nitrosohydroxylamine derivatives, including Nitrosoxacin B and Nitrosoxacin C . These analogs share a core structure but differ in alkyl chain length and substituents, leading to variations in physical properties and bioactivity.

Table 1: Structural and Physical Comparison of Nitrosoxacin Analogs

| Property | This compound | Nitrosoxacin B | Nitrosoxacin C |

|---|---|---|---|

| Molecular Formula | C₁₆H₃₄N₂O₂ | C₁₆H₃₄N₂O₂ | C₁₄H₃₀N₂O₂ |

| Substituent | 14-Methylpentadecyl | Hexadecyl | 12-Methyltridecyl |

| Molecular Weight | 286.457 g/mol | 286.457 g/mol | 258.403 g/mol |

| Melting Point | 44–44.5°C | 38.5–39.5°C | 35.5–36°C |

| Solubility | Soluble in DMSO, CHCl₃ | Similar to A | Similar to A |

| Source | Streptomyces sp. | Streptomyces sp. | Streptomyces sp. |

| Biological Activity | 5-LOX inhibitor | 5-LOX inhibitor | 5-LOX inhibitor |

Key Observations :

Structural Differences :

- This compound and B share the same molecular formula (C₁₆H₃₄N₂O₂ ) but differ in alkyl chain branching. A has a 14-methylpentadecyl group, while B has a linear hexadecyl chain. Nitrosoxacin C has a shorter 12-methyltridecyl chain, reducing its molecular weight .

- These structural variations influence melting points, with longer/branched chains (A) exhibiting higher thermal stability than shorter chains (C) .

Solubility and Bioavailability: All analogs are lipophilic, with solubility in organic solvents (e.g., DMSO, chloroform) but poor water solubility. The branched chain in this compound may enhance membrane permeability compared to the linear chain in B, though direct comparative pharmacokinetic data are lacking .

Biological Activity: All three compounds inhibit 5-LOX, a key enzyme in inflammatory pathways. The alkyl chain length and branching may affect interactions with the 5-LOX active site. Longer chains (A, B) could enhance binding affinity due to increased hydrophobic interactions, but this remains speculative without experimental validation .

Functional Comparison with Other 5-LOX Inhibitors

Beyond its structural analogs, this compound can be compared to functionally similar 5-LOX inhibitors, such as zileuton (a clinically approved drug) and AA-861 (a research compound).

Table 2: Functional Comparison with Other 5-LOX Inhibitors

| Property | This compound | Zileuton | AA-861 |

|---|---|---|---|

| Class | Nitrosohydroxylamine | Hydroxyurea derivative | Benzoxazole derivative |

| Molecular Weight | 286.457 g/mol | 236.27 g/mol | 307.37 g/mol |

| Mechanism | Competitive inhibition | Redox-active inhibition | Non-redox inhibition |

| Solubility | Lipophilic | Moderate aqueous | Lipophilic |

| Clinical Use | Preclinical | Approved (asthma) | Research-only |

| Selectivity | Not reported | High for 5-LOX | Moderate |

Key Insights :

- Zileuton is water-soluble and clinically used for asthma, whereas this compound’s lipophilicity may restrict its therapeutic application without formulation optimization .

- AA-861 , like this compound, is used in research settings but lacks clinical data. Its benzoxazole structure offers different pharmacokinetic profiles .

Q & A

Q. How is Nitrosoxacin A isolated from its natural source, Streptomyces sp., and what methodological considerations ensure purity?

this compound is isolated via solvent extraction and chromatographic techniques. Streptomyces sp. cultures are typically extracted with organic solvents like chloroform or methanol. Subsequent purification employs column chromatography (e.g., silica gel) and HPLC. Key considerations include solvent selection (e.g., DMSO for solubility) and monitoring purity via melting point (38.5–39.5°C) and spectroscopic analysis (UV-Vis maxima at 230 nm and 249 nm under acidic/basic conditions) .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Structural confirmation requires a combination of:

- Spectroscopy : UV-Vis (λmax 230 nm in MeOH/HCl; 249 nm in MeOH/NaOH) and IR for functional groups.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 286.457 (C₁₆H₃₄N₂O₂).

- Chromatography : HPLC retention time consistency and comparison with synthetic standards. Reproducibility hinges on standardized protocols for sample preparation and instrument calibration .

Q. How do solubility and stability profiles of this compound influence experimental design?

this compound is highly soluble in DMSO and chloroform, moderately in methanol/hexane, and poorly in water. Stability testing under varying pH and temperatures is critical for bioactivity assays. For example, degradation studies in aqueous buffers (pH 4–9) at 25°C/37°C should precede long-term experiments. Storage recommendations include −20°C under inert gas to prevent nitroso-group decomposition .

Advanced Research Questions

Q. What experimental strategies elucidate the mechanism of 5-lipoxygenase inhibition by this compound?

Mechanistic studies require:

- Enzyme kinetics : Measure IC₅₀ values via spectrophotometric assays (e.g., monitoring conjugated diene formation at 234 nm).

- Molecular docking : Computational modeling to identify binding interactions with 5-lipoxygenase active sites.

- Mutagenesis : Assess enzyme variants to pinpoint critical residues for inhibition. Contradictions in inhibition potency (e.g., batch-to-batch variability) may arise from differences in enzyme sources or assay conditions, necessitating rigorous replication .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often stem from:

- Methodological variability : Differences in cell lines (e.g., primary vs. immortalized), solvent carriers (DMSO vs. ethanol), or endpoint assays (e.g., MTT vs. ATP luminescence).

- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardize units (e.g., µM vs. µg/mL). Meta-analyses or systematic reviews (following Cochrane guidelines) can identify confounders and improve cross-study comparability .

Q. What optimization strategies improve the synthetic yield of this compound analogs for structure-activity relationship (SAR) studies?

Key strategies include:

- Reaction condition screening : Vary temperature, catalysts (e.g., Pd/C for nitroso-group introduction), and protecting groups.

- Analytical feedback loops : Use real-time MS/NMR to monitor intermediate formation.

- Green chemistry principles : Substitute hazardous solvents (e.g., benzene) with safer alternatives (e.g., cyclopentyl methyl ether). Pilot-scale reproducibility trials (3–5 replicates) are essential before scaling .

Methodological Frameworks for Rigorous Inquiry

- PICOT : For in vivo studies, define Population (e.g., murine models), Intervention (this compound dosage), Comparison (vehicle control), Outcome (e.g., inflammation biomarkers), and Timeframe (acute vs. chronic exposure) .

- FINER criteria : Ensure questions are Feasible (resource-aware), Interesting (novel mechanisms), Novel (understudied pathways), Ethical (IACUC compliance), and Relevant (therapeutic potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.